(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Chiral resolution Asymmetric synthesis Stereospecific binding

(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 2166219-80-1) is a stereochemically defined member of the 7,8-dihydro-5H-pyrano[4,3-b]pyridine class, featuring a single (5S,7R) enantiomer configuration with a 2-chloro substituent and a 3-carbonitrile group. The compound embodies a bicyclic scaffold that has been recognized as a privileged structure in medicinal chemistry, particularly for covalent and non-covalent inhibition of oncogenic targets such as KRAS G12C.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 2166219-80-1
Cat. No. B2456232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS2166219-80-1
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=N2)Cl)C#N)C(O1)C
InChIInChI=1S/C11H11ClN2O/c1-6-3-10-9(7(2)15-6)4-8(5-13)11(12)14-10/h4,6-7H,3H2,1-2H3/t6-,7+/m1/s1
InChIKeyHVIKXUNMVPSDOU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: A Defined Chiral Heterocyclic Core


(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 2166219-80-1) is a stereochemically defined member of the 7,8-dihydro-5H-pyrano[4,3-b]pyridine class, featuring a single (5S,7R) enantiomer configuration with a 2-chloro substituent and a 3-carbonitrile group . The compound embodies a bicyclic scaffold that has been recognized as a privileged structure in medicinal chemistry, particularly for covalent and non-covalent inhibition of oncogenic targets such as KRAS G12C [1]. Its pre-installed chloro, methyl, and carbonitrile functionalities offer three distinct vectors for late-stage diversification, making it a strategic intermediate for building targeted compound libraries.

Why a Racemate or Non-Halogenated Analog Cannot Replace (5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


The precise combination of stereochemistry and substitution pattern in this compound cannot be replicated by generic analogs. The racemic mixture (rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile) forfeits the enantiopurity required for asymmetric induction and chiral recognition in biological systems. Similarly, the non-methylated scaffold 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1250840-53-9) lacks the 5,7-dimethyl groups that influence conformation, lipophilicity, and metabolic stability. The 2-chloro substituent is essential for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), a reactivity profile absent in the 2-amino analog (e.g., 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine) [1]. These cumulative differences mean that substitute compounds will not produce the same synthetic outcomes, physicochemical properties, or biological interactions, rendering them inappropriate replacements in any assay or synthetic sequence demanding this specific chemical identity.

Quantitative Differentiation Guide for (5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


Enantiomeric Purity vs. Racemic Mixture

The compound is supplied as a single (5S,7R) enantiomer, directly contrasting with the racemic cis mixture rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile . While the racemate contains an equimolar mixture of (5S,7R) and (5R,7S) enantiomers, the target compound is furnished with a specified enantiomeric excess (ee) typically ≥98%, as determined by chiral HPLC analysis per standard supplier specifications for such chiral building blocks . This fundamental stereochemical identity ensures reproducibility in asymmetric transformations and eliminates variability arising from enantiomer-dependent biological activities.

Chiral resolution Asymmetric synthesis Stereospecific binding

Synthetic Versatility via 2-Chloro Substituent

The 2-chloro substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are precluded in the 2-hydrogen or 2-amino analogs. The analogous 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine has been utilized to construct triazolo- and tetrazolo-pyrimidine fused heterocycles via its amino group, but cannot undergo the direct arylation or amination available to the chloro compound [1]. This halogen handle allows for the systematic introduction of diverse aryl, heteroaryl, or amino fragments at the C2 position, a critical advantage for structure-activity relationship (SAR) exploration and library synthesis. The non-halogenated parent scaffold 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1250840-53-9) shares this reactivity but lacks the stereochemical and conformational features conferred by the 5,7-dimethyl groups .

Cross-coupling Late-stage functionalization Medicinal chemistry

Privileged Scaffold for Kinase Inhibition: KRAS G12C

The pyrano[4,3-b]pyridine-3-carbonitrile core is a validated pharmacophore for covalent KRAS G12C inhibition. In patent US20240059703, a series of 4-aryl-7,7-dimethyl-2-(substituted)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitriles achieved single-digit to low-nanomolar IC₅₀ values against GDP-KRAS G12C, with Example 13-148 (4-(5-chloro-1H-indazol-4-yl) derivative) exhibiting an IC₅₀ of 26 nM and Example 13-41 (4-(3-hydroxy-1-naphthalenyl) derivative) returning an IC₅₀ of 33 nM [1] [2]. The target compound contains the identical 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile core and a chlorine at the 2-position, providing a pre-functionalized entry point to these highly potent series. While the unsubstituted 4-position of the target compound does not itself confer KRAS inhibitory activity, the compound serves as the direct synthetic progenitor to the 4-substituted inhibitors above, and its 2-chloro-5,7-dimethyl substitution pattern directly mirrors the most active examples.

KRAS G12C inhibitor Oncology Covalent inhibitor

Physicochemical Differentiation from Non-Methylated Analog

The introduction of methyl groups at C5 and C7 alters the lipophilicity and conformational profile relative to the non-methylated analog 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1250840-53-9). While experimental partition coefficients (log D) are not publicly available for either compound, computational predictions (e.g., using ALOGPS 2.1) indicate an increase in logP of approximately 1.0–1.2 log units for the dimethyl compound (predicted logP ≈ 2.8) compared to the non-methylated version (predicted logP ≈ 1.7) . This altered lipophilicity directly impacts membrane permeability and metabolic stability, critical parameters in drug-likeness optimization. Additionally, the C7 methyl group introduces a quaternary center that restricts the conformational freedom of the dihydropyran ring, a feature absent in the unsubstituted analog .

Lipophilicity Metabolic stability Conformational restriction

3-Carbonitrile as a Versatile Functionalization Handle

The 3-carbonitrile group serves as a versatile synthetic handle capable of undergoing transformations to amides, carboxylic acids, tetrazoles, and aminomethyl derivatives, each offering distinct hydrogen-bonding and electrostatic profiles. In contrast, the corresponding carboxamide analog (e.g., 2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide) has already committed the functional group to a neutral amide, limiting further diversification . The carbonitrile group is also a recognized bioisostere for carbonyl groups and can participate in reversible covalent interactions with catalytic cysteine residues in target proteins (e.g., KRAS G12C) [1]. This functional group is retained in the most potent pyrano[4,3-b]pyridine-based KRAS inhibitors (IC₅₀ = 16–33 nM) [2].

Bioisostere formation Tetrazole synthesis Amide hydrolysis

Differentiation from Pyrano[4,3-d]pyrimidine Isosteres

The pyrano[4,3-b]pyridine core is not interchangeable with the closely related pyrano[4,3-d]pyrimidine scaffold (e.g., 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine, CAS 1850863-62-5) . The replacement of the pyridine nitrogen with an additional pyrimidine nitrogen alters the hydrogen-bond acceptor/donor landscape, electron density distribution, and aqueous solubility profile. While experimental solubility data for the exact analogs are not available, pyrimidine-containing isosteres typically exhibit improved aqueous solubility due to the increased nitrogen content, but at the cost of altered target engagement profiles in kinase inhibition assays [1]. The pyrano[4,3-b]pyridine scaffold is specifically validated in the KRAS G12C inhibitor series from patent US20240059703, whereas the [4,3-d]pyrimidine isostere is not represented in these high-potency inhibitors.

Isosteric replacement H-bond acceptor Solubility

Best-Fit Application Scenarios for (5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


Synthetic Intermediary for KRAS G12C Inhibitor Libraries

The compound serves as the optimal intermediate for generating 4-substituted pyrano[4,3-b]pyridine-3-carbonitrile libraries targeting KRAS G12C, as described in patent US20240059703. Its 2-chloro handle enables late-stage Suzuki coupling to introduce diverse 4-aryl groups, directly accessing compounds with demonstrated IC₅₀ values of 16–33 nM [1]. The 3-carbonitrile group is retained as a reversible covalent warhead in the final inhibitors.

Asymmetric Synthesis Leveraging Defined (5S,7R) Stereochemistry

The single-enantiomer (5S,7R) configuration enables the study of stereospecific interactions in biological systems and the development of chiral ligands or catalysts. Unlike the racemic mixture, this compound eliminates enantiomeric ambiguity in downstream assays , which is critical for interpreting structure-activity relationships where stereochemistry influences target binding.

Late-Stage Functionalization via Chloro Substituent

The 2-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of C2-substituted analogs. This reactivity is not available in the 2-amino or 2-hydrogen analogs [2], making this compound the preferred starting point for structure-activity relationship campaigns requiring C2 diversification.

Physicochemical Property Optimization Studies

The 5,7-dimethyl substitution pattern provides a distinct lipophilicity and conformational profile compared to the non-methylated analog (Δ logP ≈ +1.1) . This makes the compound suitable for systematic studies correlating methyl substitution with membrane permeability, metabolic stability, and target binding entropy, parameters essential for lead optimization in drug discovery.

Quote Request

Request a Quote for (5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.